molecular formula C13H14N2O4 B1499455 (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 67513-63-7

(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B1499455
CAS No.: 67513-63-7
M. Wt: 262.26 g/mol
InChI Key: DYZILRGWMZBOJF-SNVBAGLBSA-N
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Description

(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS Number: 91807-59-9) is a chiral pyrrolidine-2,5-dione derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C13H14N2O4 and a molecular weight of 262.26 g/mol . The molecule contains both a carbamate protecting group and a 1-methyl-2,5-dioxopyrrolidin-3-yl scaffold that serves as a versatile building block for the synthesis of optically active compounds. The primary research application of this chiral intermediate lies in its role as a key precursor for the synthesis of optically active pyrrolidine derivatives, which are valuable structural motifs in drug discovery . The compound's stereochemistry is critically important for producing enantiomerically pure pharmaceuticals, as the (R)-configuration imparts specific three-dimensional characteristics that can significantly influence biological activity and receptor binding affinity. These chiral pyrrolidine scaffolds are frequently incorporated into more complex molecules with potential biological activity, serving as constrained frameworks that can mimic peptide structures or provide rigid conformational templates. Researchers utilize this compound primarily as a synthetic intermediate in the development of potential therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group can be selectively removed under controlled conditions, such as catalytic hydrogenation, to reveal the primary amine while preserving the stereochemical integrity of the molecule . This deprotection strategy allows for further functionalization and incorporation into more complex molecular architectures. The 2,5-dioxopyrrolidin (succinimide) moiety provides additional sites for chemical modification and derivatization, expanding its utility in synthetic chemistry. The compound displays a density of approximately 1.32 g/cm³ and a boiling point of 482.1°C at 760 mmHg, reflecting its stable crystalline nature under standard conditions . With a polar surface area of 75.71 Ų and a LogP value of 0.998, the molecule exhibits moderate polarity that influences its solubility profile and makes it suitable for various synthetic methodologies in both organic and aqueous-organic solvent systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals in appropriately equipped laboratories following standard safety protocols for chemical substances. The compound's structure, physical properties, and chiral purity make it particularly valuable for asymmetric synthesis, pharmaceutical development, and the creation of molecular libraries for biological screening.

Properties

IUPAC Name

benzyl N-[(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZILRGWMZBOJF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@H](C1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659183
Record name Benzyl [(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179915-12-9, 67513-63-7
Record name Carbamic acid, [(3R)-1-methyl-2,5-dioxo-3-pyrrolidinyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179915-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Reaction of Benzyl Alcohol with Urea Derivatives

One reported method involves the reaction of benzyl alcohol with urea derivatives under catalytic conditions, often employing metal oxide catalysts such as iron oxide or nickel oxide combined with aluminum oxide. The reaction is conducted at elevated temperatures (140–180 °C) under reduced pressure to enhance conversion and selectivity toward the desired carbamate product.

Parameter Details
Reactants Benzyl alcohol, urea
Catalyst Metal oxides (Fe2O3 or NiO + Al2O3)
Temperature 140–180 °C
Pressure Reduced pressure
Reaction Time Variable, optimized for yield
Outcome Formation of (R)-Benzyl carbamate derivative

This method leverages catalytic activation to facilitate carbamate bond formation, enabling efficient synthesis of the target compound with good selectivity.

Carbamate Synthesis via N-Hydroxysuccinimide (NHS) Ester Intermediates

A more detailed synthetic route is described in the preparation of related benzyl carbamate derivatives using N-hydroxysuccinimide esters as activated intermediates. This involves:

  • Activation of N-Cbz-L-asparagine or similar amino acid derivatives with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide in a solvent such as N,N-dimethylformamide (DMF) at elevated temperature (~80 °C) for several hours.
  • Isolation of the NHS ester intermediate by filtration and chromatography.
  • Subsequent coupling with benzyl alcohol or amine derivatives to form the carbamate.
Step Reagents/Conditions Yield (%) Notes
Activation of amino acid DCC, N-hydroxysuccinimide, DMF, 80 °C, 6 h ~40 Formation of NHS ester intermediate
Coupling with benzyl group Benzyl alcohol or amine, mild conditions Variable Carbamate bond formation
Purification Silica gel chromatography - Product isolation and purification

This method is well-documented for preparing carbamate derivatives with controlled stereochemistry and is adaptable to the synthesis of this compound or related analogs.

Hydrogenation and Catalytic Reduction Steps

In some synthetic sequences, catalytic hydrogenation using 5% palladium on carbon in methanol under hydrogen pressure (~20 psi) is employed to reduce protective groups or intermediates, facilitating the formation of the carbamate moiety or preparing the amine precursor.

Condition Details
Catalyst 5% Pd/C
Solvent Methanol
Pressure ~20 psi hydrogen
Temperature Room temperature
Duration 4 hours
Outcome Reduction of protective groups/intermediates

This step is often integrated into multi-step syntheses of carbamate compounds to achieve the desired functional groups and stereochemistry.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Metal oxide catalyzed reaction Benzyl alcohol + urea, Fe2O3/NiO + Al2O3, 140–180 °C, reduced pressure High selectivity, scalable Requires high temperature, catalyst preparation
NHS ester intermediate method DCC, N-hydroxysuccinimide, DMF, 80 °C, benzyl alcohol coupling Controlled stereochemistry, well-established Multi-step, requires purification steps
Catalytic hydrogenation step 5% Pd/C, methanol, H2 pressure, 4 h Efficient deprotection/reduction Requires hydrogenation setup, catalyst handling

Research Findings and Notes

  • The use of metal oxide catalysts in carbamate synthesis enhances conversion rates and selectivity by facilitating the nucleophilic attack of benzyl alcohol on urea derivatives, promoting carbamate bond formation under relatively mild conditions compared to classical methods.
  • Activation of amino acid derivatives using carbodiimide coupling agents (e.g., DCC) and N-hydroxysuccinimide esters allows for high regio- and stereoselectivity, crucial for synthesizing enantiomerically pure (R)-carbamate compounds.
  • Hydrogenation steps are critical for removing protective groups or modifying intermediates without racemization, preserving the chiral integrity of the product.
  • Analytical methods such as $$^{1}H$$-NMR spectroscopy, IR spectroscopy, and mass spectrometry are routinely employed to confirm the structure and purity of the synthesized carbamate compounds.

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Carbamate Group

The benzyl carbamate moiety undergoes catalytic hydrogenolysis, a critical reaction for deprotection in synthetic workflows:

Reaction ConditionsProductsYieldSource
H₂ (20 psi), 5% Pd/C catalyst, methanol, 4 hoursAmine derivative (pyrrolidinone)~40%

This reaction removes the benzyl group, generating a free amine intermediate used in subsequent couplings. The stereochemistry at the C3 position remains intact under these conditions .

Hydrolysis Reactions

The carbamate group hydrolyzes under acidic or basic conditions, though rates vary due to steric hindrance from the methyl group:

ConditionsProductsNotes
1M HCl, reflux3-Aminopyrrolidin-2,5-dioneAcidic hydrolysis proceeds via carbamic acid intermediate
0.1M NaOH, 60°CSodium carbonate + amine byproductBase hydrolysis slower due to reduced nucleophilicity at the carbamate carbonyl

Alkylation at the Pyrrolidinone Nitrogen

The lactam nitrogen participates in alkylation under basic conditions:

ReagentsProductsConditions
Chloroacetonitrile, CsOH·H₂O, DMFN-Cyanomethylpyrrolidinone derivativeRoom temperature, 1.5 hours

This reaction demonstrates the nucleophilic character of the lactam nitrogen, enabling functionalization for drug discovery applications .

Ring-Opening Reactions

The 2,5-dioxopyrrolidin ring undergoes nucleophilic attack under specific conditions:

NucleophileConditionsProductsMechanism
HydrazineEthanol, refluxHydrazide derivativeNucleophilic acyl substitution at the β-lactam carbonyl
Primary aminesTHF, 25°CAmide-linked pyrrolidine analogsRing-opening followed by reclosure or stabilization

Comparative Reactivity Table

Key reactions and their synthetic utility:

Reaction TypeFunctional Group TargetedSynthetic UtilityStereochemical Impact
HydrogenolysisBenzyl carbamateDeprotection for amine activationRetains (R)-configuration
AlkylationLactam nitrogenDiversification of N-substituentsMay induce racemization at C3
HydrolysisCarbamateGeneration of free aminespH-dependent stereochemical stability

Mechanistic Insights

  • Carbamate Hydrolysis : Proceeds through a tetrahedral intermediate, with rate-limiting steps influenced by electronic effects from the methyl group .

  • Lactam Reactivity : The 2,5-dioxopyrrolidin ring exhibits enhanced electrophilicity at the β-carbonyl due to conjugation with the carbamate group .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for synthesizing neuroactive analogs and prodrugs .

Scientific Research Applications

Pharmacological Applications

1.1 Antiseizure Activity

Recent studies have identified (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate as a potent modulator of the excitatory amino acid transporter 2 (EAAT2), demonstrating promising antiseizure activity. This compound has shown efficacy in preclinical models, indicating its potential as a therapeutic agent for epilepsy and other neurological disorders .

1.2 Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. Research indicates that it may help mitigate neuronal damage under stress conditions, possibly through modulation of glutamatergic signaling pathways. This suggests a dual role in both preventing seizures and protecting neurons from excitotoxicity .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available pyrrolidine derivatives.
  • Reagents : Common reagents include benzyl chloroformate for carbamate formation and various coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate reactions under controlled conditions.

The following table summarizes typical reaction conditions for the synthesis:

StepReactantsReagentsConditionsYield
1Pyrrolidine DerivativeBenzyl ChloroformateDMF, 80°CHigh
2Intermediate ProductDCC, HydroxybenzeneEthyl AcetateModerate

2.2 Chemical Properties

This compound exhibits specific physical properties that are crucial for its application in drug formulation:

  • Molecular Formula : C12H14N2O3
  • Boiling Point : Data currently unavailable
  • Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Case Studies

3.1 EAAT2 Modulation Study

In a recent pharmacological study published in the Journal of Medicinal Chemistry, researchers explored the effects of this compound on EAAT2 modulation. The study demonstrated that this compound enhances EAAT2 activity, leading to increased glutamate uptake in neuronal cultures and reduced seizure frequency in animal models . The findings suggest a novel mechanism by which this compound could be utilized in treating epilepsy.

3.2 Neuroprotective Mechanism Investigation

Another significant study investigated the neuroprotective mechanisms of this compound under oxidative stress conditions. The results indicated that the compound reduces oxidative stress markers and enhances cell viability in neuronal cell lines exposed to neurotoxic agents . This positions the compound as a candidate for further development in neurodegenerative disease therapies.

Mechanism of Action

The mechanism by which (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It is also involved in the modulation of biological pathways related to protein synthesis and degradation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Position) Similarity Score Key Properties/Applications
(R)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate 179747-84-3 Benzyl carbamate (3), no 1-methyl 0.97 (vs. target) High purity (97%); CRBN binder
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate 33628-84-1 1-Benzyl, 3-benzyl carbamate 0.92 Increased steric bulk; lower solubility
N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide Cinnamamide (3) Enhanced π-π interactions; CRBN activity
tert-Butyl (4-((((2,5-dioxopyrrolidin-3-yl)carbamoyl)oxy)methyl)-benzyl)carbamate tert-Butyl carbamate (benzyl) Improved lipophilicity; prodrug potential
Benzyl 3-oxopyrrolidine-1-carboxylate 143322-57-0 Single 3-oxo group 0.62 Reduced electrophilicity; lower reactivity

Structural Modifications and Functional Impact

The absence of a 1-substituent in CAS 179747-84-3 simplifies synthesis but may compromise target selectivity .

Carbamate vs. Amide Side Chains :

  • Benzyl carbamate (target compound) offers hydrolytic stability under physiological conditions, whereas cinnamamide (7f) and benzo[b]thiophene carboxamide (7g, 7h) derivatives enable stronger hydrophobic or halogen bonding interactions with CRBN .

Oxo Group Configuration :

  • The 2,5-dioxo motif increases electrophilicity, facilitating covalent interactions with biological targets, unlike the single 3-oxo group in CAS 143322-57-0 .

Biological Activity

(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate, also known by its CAS number 67513-63-7, is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 250.26 g/mol
  • CAS Number : 67513-63-7

The compound is structurally related to other dioxopyrrolidine derivatives that have been studied for their anticonvulsant properties. The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems and ion channels, similar to other compounds in its class.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1). This compound demonstrated significant efficacy in various animal models of epilepsy, including:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazole (PTZ) Test
  • 6-Hz Test for Drug-resistant Epilepsy

The results indicated that these compounds could offer protection against seizures with a favorable safety profile, as evidenced by rotarod tests assessing motor coordination and toxicity .

ADME-Tox Properties

The pharmacokinetic and toxicological profiles are critical for understanding the viability of any new therapeutic agent. For AS-1 and similar compounds:

  • Absorption : Good permeability in artificial membrane assays.
  • Distribution : Moderate inhibition of CYP2C9 at concentrations of 10 μM.
  • Metabolism : Excellent metabolic stability observed in human liver microsomes.
  • Excretion : No significant hepatotoxicity was noted in HepG2 cell assays at the same concentration .

Study 1: Efficacy in Animal Models

In a study evaluating the anticonvulsant efficacy of AS-1, it was found to provide robust protection across multiple seizure models. The compound's performance in the PTZ-kindling model indicated its potential as a treatment for various types of epilepsy, including tonic-clonic and absence seizures .

Study 2: Pharmacological Evaluation

Further pharmacological evaluations revealed that AS-1 exhibited a broader spectrum of activity compared to existing antiepileptic drugs (AEDs). The hybrid structure allowed for enhanced efficacy against both generalized and focal seizures, suggesting that modifications to the dioxopyrrolidine framework could yield more effective treatments for epilepsy .

Data Tables

Property Value
Molecular FormulaC13H14N2O4
Molecular Weight250.26 g/mol
CAS Number67513-63-7
Anticonvulsant EfficacyEffective in MES, PTZ, 6-Hz tests
ADME-Tox PropertiesGood permeability; low hepatotoxicity

Q & A

Q. What are the common synthetic routes for (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate?

The compound is typically synthesized via multi-step organic reactions. A key step involves coupling a benzyl carbamate group with a substituted pyrrolidinone scaffold. For example, palladium-catalyzed C-N cross-coupling reactions are often employed to introduce functional groups (e.g., methyl or dioxo moieties) . Protecting group strategies, such as benzyl carbamate (Cbz), are critical for regioselectivity and stability during synthesis . Reaction optimization may include adjusting catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF) to enhance yield and enantiomeric purity .

Q. How can the structural integrity of this compound be verified post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : To confirm stereochemistry (e.g., distinguishing (R)- vs. (S)-isomers) and assess purity.
  • Mass spectrometry (HRMS) : For molecular weight validation and detection of byproducts.
  • X-ray crystallography : To resolve ambiguities in chiral centers or conformation .
  • HPLC with chiral columns : To determine enantiomeric excess (e.g., >97% purity as noted in commercial batches) .

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (argon/nitrogen) at 2–8°C in sealed, light-protected containers. The compound is sensitive to moisture and elevated temperatures, which may hydrolyze the carbamate group. Long-term stability testing under varying pH (1–12) and thermal conditions (25–100°C) is advised to assess degradation pathways .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

Benzyl carbamates are generally stable under mild acidic conditions (pH 4–9) but degrade rapidly in strong acids (pH < 1) or bases (pH > 12). Contradictions may arise from impurities or solvent effects. Mitigation strategies:

  • Conduct accelerated stability studies using DOE (Design of Experiments) to isolate variables (e.g., pH, temperature).
  • Compare degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the carbamate vs. pyrrolidinone ring opening) .
  • Reference analogs like (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, which show similar instability trends .

Q. What methodologies are effective for studying its biological activity in enzyme inhibition assays?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., proteases or esterases) using fluorogenic substrates.
  • Molecular docking : Predict binding interactions with active sites (e.g., hydrogen bonding with the carbamate group).
  • SAR studies : Modify substituents (e.g., methyl vs. propyl groups) to correlate structure with activity. For example, replacing the 1-methyl group with chloroacetyl (as in related compounds) enhances antimicrobial potency .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility, while additives like DBU reduce side reactions.
  • Process analytics : Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) to monitor intermediates in real time .

Key Considerations for Experimental Design

  • Chirality control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to ensure (R)-configuration .
  • Toxicity profiling : Follow GHS guidelines (Category 4 oral toxicity; H302, H315) for safe handling .
  • Data reproducibility : Validate results across multiple batches and analytical platforms (e.g., cross-lab NMR calibration) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Reactant of Route 2
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(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

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